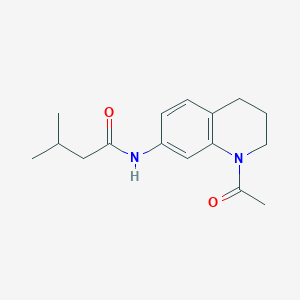
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug in the sports industry. In
作用机制
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces inflammation and improves insulin sensitivity.
生化和生理效应
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has been shown to have several biochemical and physiological effects in animal models. It increases endurance and improves exercise performance by increasing the capacity for fatty acid oxidation and reducing the reliance on glucose as a fuel source. It also improves lipid profile by reducing triglycerides and increasing HDL cholesterol. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity.
实验室实验的优点和局限性
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective agonist of PPARδ, making it an ideal tool for studying the role of PPARδ in various biological processes. It is also stable and easy to administer to animals. However, its use in humans is still in the early stages of research, and its long-term safety and efficacy are not yet known.
未来方向
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide. One area of research is its potential therapeutic benefits in various diseases, including obesity, type 2 diabetes, and cardiovascular diseases. Another area of research is its potential use as a performance-enhancing drug in sports. However, its use in sports is controversial, and more research is needed to determine its safety and efficacy. Additionally, more research is needed to determine its long-term safety and efficacy in humans.
合成方法
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-methylbutyryl chloride with 7-amino-3,4-dihydroquinolin-1(2H)-one in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide.
科学研究应用
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has been extensively studied for its potential therapeutic benefits in various diseases, including obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation in animal models. However, its use in humans is still in the early stages of research.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)9-16(20)17-14-7-6-13-5-4-8-18(12(3)19)15(13)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJBOBSITWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2851543.png)
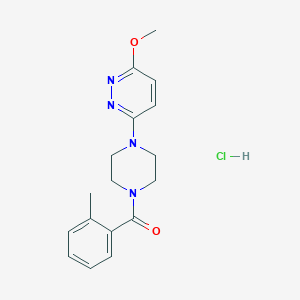
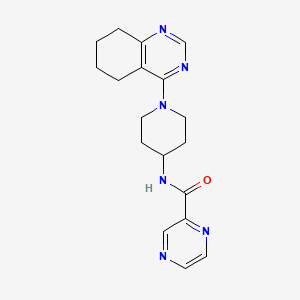
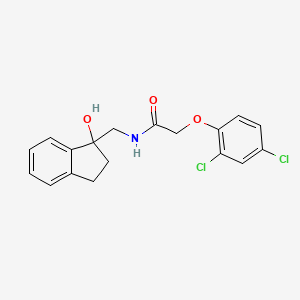
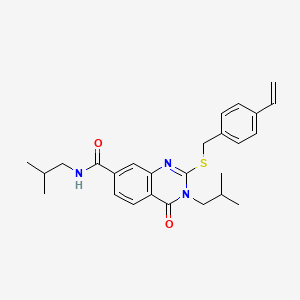
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate](/img/structure/B2851551.png)

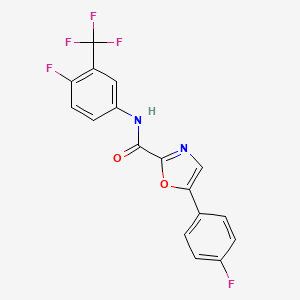
![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)
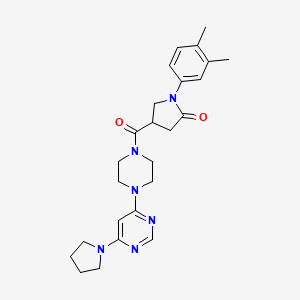
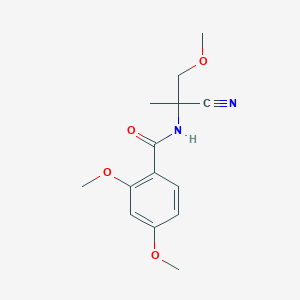
![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)